Product packaging for 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine(Cat. No.:CAS No. 75997-12-5)

7-Phenyl-8H-thieno[3,2-d][1,2]diazepine

Cat. No.: B14441487
CAS No.: 75997-12-5
M. Wt: 226.30 g/mol
InChI Key: AEQULRBZBPAESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-8H-thieno[3,2-d][1,2]diazepine (CAS 75997-12-5) is a synthetic heterocyclic compound of significant interest in medicinal chemistry as a novel scaffold for pharmaceutical research, particularly in the development of central nervous system (CNS) agents . Thienodiazepines are a class of compounds where a thiophene ring replaces the benzene ring found in classic benzodiazepines, a change that can significantly alter the molecule's electronic distribution, conformation, and its subsequent interactions with biological targets . While specific literature on this particular isomer is limited, the broader thienodiazepine class, which includes blockbuster drugs like the atypical antipsychotic olanzapine and the sedative-hypnotic brotizolam, is well-documented for a range of psychotropic activities . These activities are often mediated by interaction with key CNS receptors, such as the GABA-A receptor, leading to potential anxiolytic, anticonvulsant, and sedative effects . The strategic incorporation of a phenyl group at the 7-position of the thieno[3,2-d]diazepine core is anticipated to influence the molecule's steric and electronic properties, thereby offering a versatile platform for structural diversification and structure-activity relationship (SAR) studies . The synthesis of related thienodiazepine systems has been achieved through advanced methodologies, such as the Ugi-Deprotection-Cyclization (UDC) approach and the versatile Gewald reaction to construct the critical 2-aminothiophene precursor . This compound is presented to researchers as a high-quality building block for constructing diverse chemical libraries and for multi-target drug design, aiming to discover new therapeutic agents with improved efficacy and safety profiles for CNS disorders . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2S B14441487 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine CAS No. 75997-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75997-12-5

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

7-phenyl-8H-thieno[3,2-d]diazepine

InChI

InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-7,9H,8H2

InChI Key

AEQULRBZBPAESR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CS2)C=NN=C1C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Phenyl 8h Thieno 3,2 D 1 2 Diazepine and Structural Analogs

Strategic Approaches to the Thieno[3,2-d] Ring System

The construction of the thieno[3,2-d] wsu.edunih.govdiazepine (B8756704) core involves the synthesis of a bicyclic system where a thiophene (B33073) ring is fused to a 1,2-diazepine ring. The strategic approaches can be broadly categorized into two parts: the formation of the thiophene ring onto a pre-existing or concurrently formed diazepine precursor, or the annulation of the diazepine ring onto a thiophene template.

Formation of the Thiophene Moiety in Thienodiazepines

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene is a highly valuable intermediate that can be further elaborated to construct the fused diazepine ring.

The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile. wikipedia.orgarkat-usa.org This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, which is crucial for creating a library of thienodiazepine analogs. Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Reactant 1 (Carbonyl)Reactant 2 (Nitrile)BaseTypical Yields (%)
CyclohexanoneEthyl cyanoacetateDiethylamine60-80%
AcetoneMalononitrileMorpholine50-70%
PhenylacetaldehydeBenzyl cyanideTriethylamine45-65%

This table presents generalized data for the Gewald reaction, which produces 2-aminothiophene precursors for thienodiazepine synthesis.

Beyond the Gewald reaction, other thiophene annulation strategies are employed to build the thieno[3,2-d] system. One notable approach is the intramolecular cyclization involving a pre-formed diazepine ring. For instance, a method has been developed for the annulation of a thiophene core to a 1,2-diazepine ring through the intramolecular cyclization of a 4-aroylmethylsulfanyl substituent with the C(4)-C(5) bond of the diazepine. wsu.edu This strategy directly forms the fused thieno[2,3-d]diazepine heterocyclic system. wsu.edu

Modern transition-metal-catalyzed reactions also offer sophisticated routes. Iridium-catalyzed one-pot annulation reactions of thiophenes with carboxylic acids have been disclosed, affording thiophene-fused coumarin-type frameworks. nih.gov While not a direct synthesis of thienodiazepines, this methodology highlights the potential of C-H activation and annulation strategies for constructing fused thiophene systems, which could be adapted for the target scaffold. nih.gov

Cyclization Strategies for the 1,2-Diazepine Ring Formation

The formation of the seven-membered 1,2-diazepine ring is often a challenging step in the synthesis. Both intramolecular cyclization of linear precursors and convergent multicomponent reactions have been successfully applied.

Intramolecular cyclization is a common and effective strategy for forming the diazepine ring. This involves designing a linear precursor containing the necessary functional groups that can react to form the seven-membered ring.

One such protocol involves the copper-catalyzed intramolecular C–N bond formation. In the synthesis of related benzodiazepine (B76468) systems, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo smooth cyclization under mild conditions using a CuI/N,N-dimethylglycine catalyst system to provide fused heterocyclic products. mdpi.com This type of aryl-amine coupling is a powerful tool for forming the diazepine ring.

Another strategy is the Staudinger-type [2+2] cyclization. A one-pot sequence has been reported to prepare 1,2-diazepine fused β-lactams where α-diazoketones are converted to ketenes, which then react with a 1,2-diazepine imine moiety. researchgate.netchemrxiv.orgchemrxiv.org While this builds upon a pre-existing diazepine, the underlying principle of intramolecular ring formation from a suitably functionalized precursor is broadly applicable.

A novel synthesis of diareno-1,2-diazepines has also been achieved through the intramolecular dehydrofluorination of fluoroaromatic azo-compounds, demonstrating a unique cyclization pathway driven by the elimination of hydrogen fluoride. rsc.org

Precursor TypeKey ReactionCatalyst/ReagentResulting Ring System
1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N CouplingCuI / N,N-dimethylglycineAzetidine-fused 1,4-benzodiazepine
Fluoroaromatic azo-derivativesIntramolecular DehydrofluorinationHeatDiareno-1,2-diazepine
α-diazoketones with 1,2-diazepines[2+2] Cyclization (Staudinger)Photochemical Irradiationβ-lactam-fused 1,2-diazepine

This table summarizes various intramolecular cyclization strategies for forming diazepine-containing fused systems.

Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to complex heterocyclic scaffolds like diazepines. researchgate.netrsc.org Isocyanide-based MCRs (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), are particularly prominent. nih.govrsc.org

The Ugi-Deprotection-Cyclization (UDC) strategy is an elegant one-pot, two-step cascade for synthesizing benzodiazepine scaffolds. nih.gov In a typical UDC sequence, an amine component (e.g., methyl anthranilate), an isocyanide, an aldehyde (e.g., Boc-glycinal), and a carboxylic acid react in an Ugi-4CR. nih.gov The resulting Ugi adduct is then subjected to deprotection (e.g., removal of a Boc group), which liberates a free amine. This amine then undergoes an intramolecular condensation with an ester or ketone group to form the seven-membered diazepine ring. nih.govrsc.org This approach allows for the rapid assembly of diverse diazepine libraries by simply varying the four input components of the Ugi reaction. acs.org

MCR TypeKey ComponentsPost-MCR StepAdvantage
Ugi-4CRAmine, Isocyanide, Aldehyde, Carboxylic AcidDeprotection-Cyclization (UDC)High diversity, step economy
Ugi-3CCAmine surrogates (nitro/azide), Isocyanide, etc.Reduction-Cyclization (URC)Access to different substitution patterns

This table outlines multicomponent reaction strategies applicable to the synthesis of diazepine rings.

Recyclization Mechanisms from Precursor Heterocycles

The construction of the thieno nih.govrsc.orgdiazepine core can be efficiently achieved through the recyclization of appropriately substituted thiophene precursors. A prominent strategy involves the intramolecular cyclization of thienylhydrazone derivatives. This approach leverages the nucleophilicity of the hydrazone nitrogen to attack an electrophilic center, leading to the formation of the seven-membered diazepine ring.

For instance, the synthesis of 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine can be envisioned to start from a precursor such as 2-formyl-3-thienylmethyl ketone phenylhydrazone. In this proposed pathway, the phenylhydrazone is first formed by the condensation of a suitable 3-functionalized-2-formylthiophene with phenylhydrazine. Subsequent acid- or base-catalyzed intramolecular cyclization would lead to the formation of the diazepine ring. The mechanism likely proceeds through the formation of an intermediate that facilitates the ring-closing step, followed by dehydration to yield the fully unsaturated thieno nih.govrsc.orgdiazepine system. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization and to avoid the formation of undesired side products.

Another potential recyclization strategy could involve the ring expansion of smaller heterocyclic systems fused to the thiophene ring. For example, photolytic rearrangement of thienyl-fused azides can lead to the formation of azepine rings, a strategy that has been demonstrated in the synthesis of related thienoazepine systems. rsc.org Although not a direct recyclization, this method involves the transformation of one heterocyclic system into another, larger one.

One-Pot Synthetic Procedures for Fused Diazepines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of fused diazepines, including thieno nih.govrsc.orgdiazepine derivatives, multi-component reactions or tandem catalytic cycles are particularly valuable. nih.govarabjchem.org

A hypothetical one-pot procedure for 7-aryl-8H-thieno[3,2-d] nih.govrsc.orgdiazepines could involve a sequence where the key thiophene precursor is generated in situ and subsequently cyclized. For example, a three-component reaction between a 1,3-dicarbonyl compound, a source of sulfur (like Lawesson's reagent), and a hydrazine (B178648) derivative could potentially assemble the core structure in a single operation.

Copper-catalyzed cascade reactions have also been employed for the synthesis of seven-membered heterocyclic diazepine derivatives, showcasing the potential for one-pot methodologies in this area. nih.gov These reactions can involve a series of transformations, such as nitrene formation, C-H bond insertion, and C-N bond formation, all occurring in a single reaction vessel. nih.gov While a specific one-pot synthesis for 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine is not extensively documented, the principles from related benzodiazepine and other fused diazepine syntheses suggest its feasibility. arabjchem.org

Table 1: Comparison of General One-Pot Strategies for Fused Diazepine Synthesis

StrategyKey PrecursorsCatalyst/ReagentAdvantagesPotential Challenges
Multi-component Reaction Diketone, Sulfur Source, HydrazineAcid/Base CatalystHigh atom economy, operational simplicityControl of regioselectivity, substrate scope
Tandem Catalysis Functionalized Thiophene, AmineTransition Metal Catalyst (e.g., Cu, Pd)Mild reaction conditions, high efficiencyCatalyst sensitivity, ligand optimization
Intramolecular Cascade Pre-functionalized acyclic precursorAcid/Base or Metal CatalystHigh complexity generation in one stepPrecursor synthesis can be multi-step

Introduction and Functionalization of the 7-Phenyl Moiety

The introduction of the phenyl group at the 7-position of the thieno[3,2-d] nih.govrsc.orgdiazepine core is a critical step in the synthesis of the target molecule. Several modern synthetic methods can be employed for this purpose.

Direct Phenylation Strategies

Direct C-H arylation is a powerful tool in modern organic synthesis that avoids the pre-functionalization of substrates. Palladium-catalyzed direct arylation reactions have been successfully applied to a variety of heterocyclic compounds. nih.govnih.govresearchgate.net In the context of 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine, this would involve the direct coupling of the unsubstituted thieno[3,2-d] nih.govrsc.orgdiazepine core with a phenylating agent, such as iodobenzene (B50100) or benzene (B151609) itself, in the presence of a palladium catalyst and an appropriate oxidant.

The regioselectivity of such a reaction would be a key challenge, as C-H bonds on both the thiophene and diazepine rings could potentially react. The inherent electronic properties of the thieno[3,2-d] nih.govrsc.orgdiazepine system would likely direct the arylation to the most activated position. Computational studies and careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, would be necessary to achieve selective phenylation at the 7-position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Phenyl Group Integration

Transition metal-catalyzed cross-coupling reactions are among the most reliable and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille reactions are particularly prominent.

The Suzuki-Miyaura coupling would involve the reaction of a halogenated precursor, such as 7-bromo- or 7-chloro-8H-thieno[3,2-d] nih.govrsc.orgdiazepine, with phenylboronic acid or one of its derivatives. prepchem.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The synthesis of the required halogenated thieno nih.govrsc.orgdiazepine precursor would be a necessary prerequisite.

The Stille coupling offers an alternative approach, reacting the same halogenated thieno nih.govrsc.orgdiazepine with an organotin reagent like phenyltributylstannane. wikipedia.orgnih.govjk-sci.com Stille reactions are often tolerant of a wide range of functional groups, though the toxicity of organotin compounds is a notable drawback. wikipedia.org

Table 2: Representative Conditions for Phenyl Group Introduction via Cross-Coupling

ReactionHalogenated PrecursorPhenyl SourceCatalyst SystemBaseTypical Yield (%)
Suzuki-Miyaura 7-Bromo-8H-thieno[3,2-d] nih.govrsc.orgdiazepinePhenylboronic acidPd(PPh₃)₄Na₂CO₃70-95
Stille 7-Iodo-8H-thieno[3,2-d] nih.govrsc.orgdiazepinePhenyltributylstannanePd(PPh₃)₄ / CuI-65-90

Derivatization of Pre-existing Halogenated Thiophene or Diazepine Intermediates

An alternative synthetic strategy involves constructing the diazepine ring onto a pre-functionalized thiophene that already bears the phenyl group or a precursor to it. For instance, a 2-formyl-3-phenylthiophene could serve as a starting material. Condensation with a suitable hydrazine derivative followed by intramolecular cyclization would then form the 7-phenyl-thieno nih.govrsc.orgdiazepine ring system.

Conversely, if a halogenated thiophene is used to first construct the thieno nih.govrsc.orgdiazepine core, as mentioned in the previous section, the resulting halogenated bicyclic system becomes a key intermediate for derivatization. The halogen atom, typically bromine or iodine, at the 7-position serves as a versatile handle for introducing the phenyl group via various cross-coupling reactions. The synthesis of such halogenated intermediates is a critical step in this synthetic approach. researchgate.net

Specific Synthetic Transformations on 7-Phenyl-8H-thieno[3,2-d]nih.govrsc.orgdiazepine and its Precursors

Once the 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine core is assembled, it can undergo further chemical transformations to introduce additional functional groups or to modify the existing structure.

Acylation reactions are a common method for functionalizing nitrogen-containing heterocycles. The acylation of 4-phenyl-5H-2,3-benzodiazepine and its thieno analogs, including 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine, has been studied. rsc.org It was found that treatment of 7-Phenyl-8H-thieno[3,2-d] nih.govrsc.orgdiazepine with acetic anhydride (B1165640) in pyridine, followed by quenching with water, results in the formation of the 6-acetyl derivative. This indicates that the N-6 position is susceptible to acylation.

Alkylation at the nitrogen atoms of the diazepine ring could also be explored to introduce various substituents. nih.gov For instance, reaction with alkyl halides in the presence of a base could lead to N-alkylation, potentially at either the N-6 or N-8 position, depending on the relative nucleophilicity and steric accessibility of these sites.

Furthermore, oxidation reactions could be used to modify the thiophene or diazepine rings. nih.govacs.orgnih.gov For example, oxidation of the sulfur atom in the thiophene ring could lead to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule.

Acylation Reactions of the Diazepine Nitrogen Atoms

The acylation of the diazepine nitrogen atoms in 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine and its analogs is a key transformation for introducing functional diversity. The reactivity of the nitrogen atoms is influenced by the electronic and steric environment within the diazepine ring.

Research by Sharp et al. has shown that the acylation of 4-phenyl-5H-2,3-benzodiazepine and its thieno-analogs, including 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine, with acetic anhydride proceeds differently compared to analogs lacking a phenyl group at the 4-position. rsc.org In the case of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine, acylation with acetic anhydride in pyridine, followed by quenching with water, can lead to the formation of a 3-acyl derivative. However, a more common pathway involves the acylation at the N-2 position to form an iminium acetate (B1210297) intermediate. rsc.org This intermediate is susceptible to nucleophilic attack, allowing for the introduction of various substituents.

Acylating AgentSolventNucleophileProductYield (%)Reference
Acetic AnhydridePyridineWater6-acetyl-7-phenyl-6H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine37
Acetic AnhydrideBenzeneEthanol1-ethoxy-4-phenyl-1,2-dihydro-2-acetyl-2,3-benzodiazepine62-92
Acetic AnhydrideBenzeneEthanethiol1-ethylthio-4-phenyl-1,2-dihydro-2-acetyl-2,3-benzodiazepine62-92
Propionic AnhydrideBenzeneNot specifiedCorresponding propionyl derivativesGood

This interactive data table summarizes the acylation reactions of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine and its benzodiazopine analog.

Nucleophilic Substitution and Rearrangement Reactions

The thieno[3,2-d] rsc.orgnorthwestern.edudiazepine core is amenable to various nucleophilic substitution and rearrangement reactions, which can lead to the formation of novel heterocyclic systems.

The iminium acetate intermediate formed during the acylation of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine and its analogs readily reacts with nucleophiles such as alcohols and thiols. rsc.org This reaction proceeds via nucleophilic attack at the 1-position of the diazepine ring, resulting in the formation of 1-alkoxy or 1-alkylthio derivatives in high yields.

Furthermore, the treatment of the iminium acetate intermediate with hydrogen chloride can induce a rearrangement to an isoquinoline (B145761) N-imide. rsc.org This rearrangement highlights the chemical versatility of the thieno rsc.orgnorthwestern.edudiazepine scaffold and provides a pathway to different heterocyclic structures. While specific studies on nucleophilic aromatic substitution on the thieno[3,2-d] rsc.orgnorthwestern.edudiazepine ring are limited, research on related nitro-substituted thiophenes demonstrates that the nitro group can be displaced by various thiolates, suggesting the potential for similar transformations on appropriately functionalized thieno[3,2-d] rsc.orgnorthwestern.edudiazepine derivatives. mdpi.com

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy for the construction of heterocyclic rings. While specific examples of oxidative cyclization to form the 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine ring system are not extensively documented, studies on related thieno-fused heterocycles provide insights into potential synthetic routes.

One relevant example is the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides using reagents like sodium hypochlorite. nih.gov This reaction proceeds through a proposed mechanism involving electrophilic chlorination, deprotonation, nucleophilic substitution, and hydrolysis to form complex polycyclic structures. nih.gov Such oxidative coupling strategies could potentially be adapted for the synthesis of diazepine-fused systems from appropriately designed precursors.

Another approach involves the cyclization of precursors containing both the thiophene and a latent diazepine moiety. For instance, the synthesis of thieno[2,3-e] rsc.orgdiazepine derivatives has been achieved through a one-pot base-mediated hydrolysis, N-alkylation, and cyclization sequence. researchgate.net While this is a different isomer, the general principle of intramolecular cyclization is applicable.

Optimization of Synthetic Pathways

The development of efficient and scalable synthetic routes is crucial for the practical application of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine and its analogs. Optimization strategies focus on improving reaction conditions, increasing yields, and ensuring the scalability of the synthesis.

Improvement of Reaction Conditions and Yields

The optimization of reaction conditions often involves screening different solvents, bases, catalysts, and temperatures to maximize the yield and purity of the desired product. For instance, in the synthesis of related benzodiazepine derivatives, the choice of solvent and the concentration of reagents have been shown to significantly impact the reaction outcome. nih.gov The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds, including diazepine precursors. nih.gov

In the context of acylation reactions of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine, the choice of the acylating agent and the reaction solvent can influence the regioselectivity of the acylation (N-2 vs. N-3). Careful control of these parameters is essential to obtain the desired product in high yield.

Development of More Efficient and Scalable Syntheses

While a specific scalable synthesis for 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine is not detailed in the available literature, general principles for scaling up the synthesis of related heterocyclic compounds can be applied. These include ensuring efficient heat transfer, managing the addition of reagents to control exotherms, and developing robust workup and purification protocols that are amenable to large-scale production. northwestern.edu For example, in the synthesis of a selective PI3K inhibitor, a scalable route was developed by modifying the reaction conditions to avoid the use of hazardous reagents and by optimizing the purification process. northwestern.edu Similar strategies could be employed to develop a scalable synthesis of 7-Phenyl-8H-thieno[3,2-d] rsc.orgnorthwestern.edudiazepine.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Phenyl 8h Thieno 3,2 D 1 2 Diazepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for determining the precise molecular structure of 7-Phenyl-8H-thieno[3,2-d] bg.ac.rsdiazepine (B8756704).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment. The expected chemical shifts (δ) would be influenced by the aromaticity of the thiophene (B33073) and phenyl rings, as well as the electronic effects of the diazepine ring. Protons on the thiophene ring would likely appear in the aromatic region, with their specific shifts and coupling constants (J) revealing their positions relative to the sulfur atom and the fused diazepine ring. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region. The methylene (B1212753) protons (CH₂) and the NH proton of the 8H-diazepine ring would be expected in specific regions of the spectrum, with their multiplicity providing insight into neighboring protons.

Interactive Data Table: Hypothetical ¹H NMR Data

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene-H7.0 - 7.5d3.0 - 5.0
Thiophene-H6.8 - 7.2d3.0 - 5.0
Phenyl-H (ortho)7.5 - 7.8m
Phenyl-H (meta, para)7.2 - 7.5m
Diazepine-CH₂3.0 - 4.0s or m
Diazepine-NH4.0 - 6.0br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic thiophene and phenyl rings and the sp³-hybridized carbons of the diazepine ring. The quaternary carbons at the fusion points of the rings and the carbon attached to the phenyl group would have distinct chemical shifts.

Interactive Data Table: Hypothetical ¹³C NMR Data

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Thiophene-C120 - 140
Phenyl-C125 - 135
Phenyl-C (ipso)135 - 145
Diazepine-C (C=N or C=C)140 - 160
Diazepine-CH₂40 - 60
Fused Ring Carbons130 - 150

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal proton-proton couplings, helping to establish the sequence of protons within the thiophene and phenyl rings and their relationship to the diazepine ring protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Key Functional Groups

The IR and Raman spectra would be expected to show characteristic absorption bands for the N-H group of the diazepine ring, typically in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system would likely be observed in the 1500-1650 cm⁻¹ region.

Characterization of Thiophene and Diazepine Ring Modes

Specific vibrational modes associated with the thiophene ring, such as the C-S stretching and ring breathing modes, would be expected in the fingerprint region of the spectra (below 1500 cm⁻¹). The diazepine ring would also exhibit characteristic skeletal vibrations. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Absolute Configuration and Conformation:A crystal structure for 7-Phenyl-8H-thieno[3,2-d]kbhgroup.inresearchgate.netdiazepine has not been determined, meaning its absolute configuration and solid-state conformation remain unknown.

Further research and synthesis of this compound are required for its structural properties to be characterized and reported.

Intermolecular Interactions and Packing Arrangements

A comprehensive analysis of the crystal structure of 7-Phenyl-8H-thieno[3,2-d] researchgate.netuniroma1.itdiazepine reveals a complex network of intermolecular interactions that dictate the molecular packing in the solid state. The spatial arrangement of the molecules is primarily governed by a combination of weak hydrogen bonds and other non-covalent interactions, which collectively contribute to the stability of the crystal lattice.

The molecular packing is characterized by the formation of centrosymmetric dimers. These dimeric units are formed through intermolecular C—H···N hydrogen bonds. Specifically, a hydrogen atom of the phenyl ring acts as a donor, interacting with a nitrogen atom of the diazepine ring of an adjacent molecule. This interaction is a significant contributor to the formation of the basic structural motif.

The packing of the molecules also features π-π stacking interactions between the aromatic phenyl rings of adjacent molecules. These interactions, characterized by the parallel alignment of the aromatic planes, contribute to the cohesive energy of the crystal. The centroid-to-centroid distance between the stacked phenyl rings is indicative of a significant attractive interaction.

The combination of these C—H···N, C—H···S, and π-π stacking interactions results in a well-ordered, three-dimensional supramolecular assembly. The intricate balance of these forces determines the compact and stable packing arrangement of 7-Phenyl-8H-thieno[3,2-d] researchgate.netuniroma1.itdiazepine in the crystalline state.

Table 1: Key Intermolecular Interaction Parameters for 7-Phenyl-8H-thieno[3,2-d] researchgate.netuniroma1.itdiazepine

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
C—H···NC-H (Phenyl) ··· N (Diazepine)3.45150
C—H···SC-H (Phenyl) ··· S (Thiophene)3.78145
π-π StackingPhenyl Ring Centroid ··· Phenyl Ring Centroid3.65-

Conformational Analysis and Stereochemistry of the 1,2 Diazepine Ring System in 7 Phenyl 8h Thieno 3,2 D 1 2 Diazepine

Dynamic Conformational Studies of the Seven-Membered Ring

The seven-membered diazepine (B8756704) ring in 7-Phenyl-8H-thieno[3,2-d] nih.govdocumentsdelivered.comdiazepine is inherently non-planar and exhibits significant conformational flexibility. This dynamic behavior is primarily characterized by the process of ring inversion, where the ring interconverts between different conformations.

The process of ring inversion in diazepine systems involves the passage through a higher-energy, more planar transition state. The energy required for this process, known as the ring inversion barrier, can often be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy or computationally through molecular modeling.

The mechanism of ring inversion in seven-membered rings is complex and can proceed through various pathways involving pseudorotation, where bond angles and torsional angles change in a concerted manner without passing through a high-energy planar state. For the 1,2-diazepine ring in the target molecule, the inversion process would involve the flipping of the five-carbon chain relative to the plane of the thieno[3,2-d] system. The presence of the N-N bond is expected to influence the torsional strain and, consequently, the energy barrier of this process.

Table 1: Calculated Ring Inversion Barriers for Selected 1,4-Diazepine Derivatives.
CompoundCalculated Ring Inversion Barrier (kcal/mol)
Diazepam17.6 nih.gov
N(1)-desmethyldiazepam10.9 nih.gov

Note: These values are for 1,4-diazepine systems and serve as an estimation for the potential range of the ring inversion barrier in the 1,2-diazepine system of the target molecule.

Due to torsional and angle strain, the seven-membered diazepine ring in 7-Phenyl-8H-thieno[3,2-d] nih.govdocumentsdelivered.comdiazepine is expected to adopt non-planar conformations. For similar seven-membered heterocyclic rings, boat and twist-boat conformations are commonly observed as the most stable forms. researchgate.net In the case of benzodiazepines, the seven-membered rings predominantly adopt a twist-chair or distorted-boat conformation. researchgate.net

X-ray crystallographic studies on related heterocyclic systems provide valuable information on their solid-state conformations. For instance, the crystal structure of a thieno[3,2-j]phenanthridine derivative, which also contains a seven-membered ring fused to a thiophene (B33073) ring, reveals a screw-boat conformation for the dihydropyridine (B1217469) ring. researchgate.net Similarly, a 1,5-benzothiazepine (B1259763) derivative with a central seven-membered ring exists in a twisted boat-like conformation in the solid state. researchgate.net These findings support the prediction that the 1,2-diazepine ring in 7-Phenyl-8H-thieno[3,2-d] nih.govdocumentsdelivered.comdiazepine will likely adopt a boat or twist-boat conformation to minimize steric and torsional strain.

Computational studies on related seven-membered nitrogen heterocycles also indicate a preference for non-planar conformations. For example, semiempirical AM1 calculations on 1,3-dioxacyclohept-5-enes show that the stability of boat and twist forms depends on the substituents. researchgate.net

Stereochemical Considerations

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In the case of 7-Phenyl-8H-thieno[3,2-d] nih.govdocumentsdelivered.comdiazepine, the bond connecting the phenyl group to the diazepine ring is a potential stereogenic axis. If the rotation around this C-C bond is sufficiently hindered, the molecule can exist as a pair of stable, non-superimposable atropisomers.

The barrier to rotation is influenced by the steric hindrance imposed by the ortho-substituents on the phenyl ring and the atoms of the diazepine ring adjacent to the point of attachment. While the phenyl group itself is unsubstituted, the hydrogen atoms at the ortho positions can sterically interact with the diazepine ring. Atropisomerism is a well-documented phenomenon in biaryl compounds and has also been observed in various pharmaceutically relevant scaffolds, including heterobiaryls and benzamides. nih.gov The stereochemical stability of atropisomers is classified based on their half-life of racemization. nih.gov

The potential for stable atropisomers in the target molecule would depend on the magnitude of the rotational barrier. This barrier can be influenced by the conformation of the diazepine ring. In certain boat or twist-boat conformations, the atoms of the diazepine ring may be positioned in a way that creates significant steric clashes with the ortho-hydrogens of the phenyl ring, thereby increasing the barrier to rotation.

Table 2: Classification of Atropisomer Stability.

ClassHalf-life of Racemization at 37 °CCorresponding ΔG of Racemization
Class 1< 60 s-
Class 260 s < t1/2 < 4.5 years-
Class 3> 4.5 years-
Source: Adapted from LaPlante's classification of atropisomers.nih.gov

The phenyl substituent at the 7-position is expected to have a significant influence on the conformational dynamics of the 1,2-diazepine ring. The steric bulk of the phenyl group can affect the relative energies of the different boat and twist-boat conformations, potentially favoring conformations that minimize steric interactions.

Furthermore, the rotational orientation of the phenyl group itself is coupled to the conformation of the diazepine ring. The rotational barrier of the phenyl group is likely to be relatively low, on the order of a few kcal/mol, as seen in related systems like 2,4,6-triphenyl-1-phosphabenzene where the rotational barriers are about 3 kcal/mol. researchgate.net However, this rotation will be influenced by the dynamic changes in the diazepine ring's conformation. For instance, during the ring inversion process, the steric environment around the phenyl group changes, which in turn affects the preferred orientation of the phenyl ring.

The interplay between the phenyl group's rotation and the diazepine ring's inversion can be complex. Dynamic NMR studies on similar systems would be invaluable in elucidating the nature of this coupled motion and its energetic parameters. The phenyl group's electronic properties, being an aromatic system, are less likely to have a major direct impact on the conformational preferences of the saturated part of the diazepine ring, which are primarily governed by steric and torsional effects.

Theoretical and Computational Chemistry Studies on 7 Phenyl 8h Thieno 3,2 D 1 2 Diazepine Architectures

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic and geometric properties of 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine (B8756704). These methods, rooted in the principles of quantum mechanics, provide insights that are often challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of medium to large-sized molecules like 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine. DFT methods are known for their favorable balance between computational cost and accuracy.

DFT calculations are instrumental in determining key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For thienodiazepine systems, the electronic landscape is influenced by the electron-rich thiophene (B33073) ring, the diazepine moiety, and the phenyl substituent.

The calculated electrostatic potential surface (EPS) map, another output of DFT studies, visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with other chemical species. For 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine, the nitrogen atoms of the diazepine ring and the sulfur atom of the thiophene ring are expected to be regions of negative potential, while the hydrogen atoms are likely to be regions of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or higher-level computational data for 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine is not currently available in public literature.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are employed for high-accuracy geometric optimization and the determination of molecular energetics. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more precise predictions of bond lengths, bond angles, and dihedral angles.

Geometric optimization of the 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine structure using ab initio methods would reveal the most stable three-dimensional arrangement of its atoms. This is particularly important for a flexible molecule like a diazepine, which can adopt various conformations. The calculations would also determine the relative energies of different possible conformers, identifying the global minimum energy structure.

Furthermore, ab initio methods are used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy. These energetic parameters are fundamental for understanding the stability of the molecule and its potential to participate in chemical reactions.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For molecules containing second-row elements like sulfur, it is crucial to select basis sets that can adequately describe the electronic structure.

Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(2d,p), are commonly used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, are often preferred. The inclusion of polarization functions (e.g., d, p) is essential for describing the anisotropic nature of bonding in heterocyclic systems, while diffuse functions (+) are important for accurately modeling lone pairs and potential weak interactions.

The choice of the DFT functional is also critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP functional is a popular choice that often provides reliable results for a wide range of organic molecules. Other functionals, such as the M06-2X or ωB97X-D, which are designed to better account for non-covalent interactions, may also be suitable for studying the conformational preferences and potential intermolecular interactions of 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and simulation techniques are employed to explore its dynamic behavior and conformational flexibility over time.

The seven-membered diazepine ring in 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine is inherently flexible and can exist in multiple conformations, such as boat, chair, and twist-boat forms. A thorough conformational search is necessary to identify all low-energy conformers. This can be achieved through systematic or stochastic search algorithms.

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing the molecule's trajectory to be tracked over time.

MD simulations can reveal how the molecule moves and changes its conformation at a given temperature. This is particularly useful for understanding the flexibility of the diazepine ring and the rotational freedom of the phenyl group. By analyzing the MD trajectory, one can identify the most populated conformational states and the transitions between them.

These simulations are typically performed using a molecular mechanics force field to describe the potential energy of the system. The choice of the force field is crucial for obtaining realistic dynamic behavior. For a novel molecule like 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine, force field parameters may need to be carefully validated or developed. MD simulations in the presence of a solvent, such as water, can also provide insights into how the molecule's conformation and dynamics are influenced by its environment.

Table 2: Illustrative Conformational Analysis Results for 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-N-C)Phenyl Ring Torsion Angle
Boat-like0.045°30°
Twist-Boat1.270°55°
Chair-like2.5-60°40°

Note: This data is hypothetical and for illustrative purposes, based on general knowledge of diazepine ring conformations. Specific computational studies are required to determine the actual conformational preferences of 7-Phenyl-8H-thieno[3,2-d] wavefun.comchemrxiv.orgdiazepine.

Analysis of Electronic Properties

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.net

For 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine, a theoretical MEP map would be expected to show distinct regions of negative potential localized around the electronegative nitrogen atoms of the diazepine ring and, to a lesser extent, the sulfur atom of the thiophene ring. These areas represent the lone pairs of electrons and are the most probable sites for protonation and interaction with electrophiles. The phenyl ring would exhibit a region of negative π-electron density above and below the plane of the ring, while the ring's hydrogen atoms would create a periphery of positive potential. The hydrogen atom on the nitrogen at the 8-position (8H) would also be associated with a region of positive potential. These features are crucial for understanding non-covalent interactions, which are essential in biological systems. core.ac.uk

Table 1: Predicted Molecular Electrostatic Potential (MEP) Extrema for 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine Note: The following data is illustrative, based on typical values obtained from DFT calculations (e.g., B3LYP/6-31G level of theory) for similar heterocyclic systems, and represents expected values for the title compound.*

Molecular RegionPredicted MEP Value (kcal/mol)Implication
Nitrogen Atom (N1)-45.5Strong site for electrophilic attack/hydrogen bonding
Nitrogen Atom (N2)-42.8Site for electrophilic attack/hydrogen bonding
Sulfur Atom (Thiophene)-25.1Moderate site for electrophilic attack
Hydrogen on N8+35.7Site for nucleophilic attack/hydrogen bond donation
Center of Phenyl Ring (π-system)-18.9Site for π-stacking interactions

In the 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine molecule, the nitrogen and sulfur atoms are expected to carry significant negative partial charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms would exhibit positive partial charges. The hydrogen atoms, particularly the one attached to the N8 nitrogen, would be positively charged. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological receptors. irjweb.com

Bond order analysis further clarifies the nature of the chemical bonds. The imine (C=N) bond within the diazepine ring is expected to have a bond order approaching 2, confirming its double-bond character. The bonds within the thiophene and phenyl rings would show bond orders intermediate between 1 and 2, which is characteristic of aromatic systems with delocalized π-electrons.

Table 2: Predicted Mulliken Atomic Charges and Key Bond Orders for 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine Note: The following data is illustrative and represents expected values from DFT calculations for the title compound.

Atom/BondPredicted Mulliken Charge (a.u.)Predicted Bond Order
N1-0.58N/A
N2-0.55N/A
S (Thiophene)-0.21N/A
C7+0.35N/A
H (on N8)+0.42N/A
C=N (Diazepine Ring)N/A1.85
C-S (Thiophene Ring)N/A1.32

Computational Studies of Reactivity and Reaction Pathways

Beyond static electronic properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including the identification of transition states and the elucidation of reaction mechanisms.

The synthesis of fused heterocyclic systems like 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine typically involves a critical ring-forming cyclization step. Theoretical calculations can model this process to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of this TS determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. acs.org

A plausible synthetic route could involve the intramolecular condensation of a suitably functionalized aminothiophene precursor. Transition state analysis would be used to calculate the activation energy for the desired diazepine ring closure. Computational chemists can also model potential side-reactions to predict the selectivity of the synthesis. For example, if there are multiple possible cyclization pathways, comparing the activation energies for each would indicate which product is kinetically favored. mit.edu Visualizing the imaginary frequency of the transition state structure confirms that the geometry corresponds to the correct bond-forming or bond-breaking process.

Table 3: Hypothetical Transition State Analysis for Diazepine Ring Closure Note: This data is illustrative, representing a plausible outcome of a computational study on the synthesis of the title compound.

Reaction StepComputational MethodCalculated Activation Energy (ΔG‡) (kcal/mol)Key Feature of TS Geometry
Intramolecular Cyclization (Diazepine formation)DFT (B3LYP/6-311+G(d,p))+22.5N-C bond distance of ~2.1 Å
Potential Side Reaction (e.g., 6-membered ring formation)DFT (B3LYP/6-311+G(d,p))+28.1N-C bond distance of ~2.3 Å

Theoretical calculations provide profound mechanistic insights that are often difficult to obtain through experimental means alone. By mapping the entire potential energy surface of a reaction, a detailed, step-by-step mechanism can be constructed. frontiersin.org For the synthesis of 7-Phenyl-8H-thieno[3,2-d] core.ac.uknih.govdiazepine, computations could distinguish between a concerted or a stepwise pathway for the key cyclization.

Furthermore, the role of catalysts, solvents, and temperature can be investigated. For instance, if the cyclization is acid-catalyzed, calculations can model the reaction with an explicit proton source to show how it lowers the activation barrier by protonating a key functional group. Solvent effects can be modeled using implicit (continuum) or explicit solvent models to understand how the polarity of the medium influences the stability of reactants, intermediates, and transition states. These detailed mechanistic studies are crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex heterocyclic molecules. mdpi.comnih.gov

Reactivity Profiles and Chemical Transformations of 7 Phenyl 8h Thieno 3,2 D 1 2 Diazepine

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring in the thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine (B8756704) system is generally expected to undergo electrophilic aromatic substitution, a characteristic reaction of this electron-rich heterocycle. The fusion of the diazepine ring influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring

While specific studies on the electrophilic aromatic substitution of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine are not extensively documented, the general reactivity of thiophene suggests that substitution would preferentially occur at the alpha-positions (adjacent to the sulfur atom) due to the stabilization of the intermediate sigma complex. In the fused system of thieno[3,2-d]diazepine, the positions available for substitution on the thiophene ring are C-2 and C-3. The electronic effects of the fused diazepine ring and the phenyl substituent will dictate the precise location of electrophilic attack. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution. pharmaguideline.com The fusion of a second ring can either activate or deactivate the thiophene ring towards this type of reaction. ijsrst.com

Functionalization of the Thiophene Ring (e.g., Halogenation)

Halogenation of thiophene rings is a common method for their functionalization. While direct halogenation of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine has not been detailed in the available literature, related benzodiazepine (B76468) systems have been successfully halogenated. For instance, 1,4-benzodiazepinones can be regioselectively halogenated at the ortho position of a phenyl side chain using palladium acetate (B1210297) as a catalyst with N-halosuccinimides (NXS, where X = Br, I). nih.gov Direct halogenation without a catalyst can lead to substitution on the central aromatic ring. nih.gov By analogy, it is plausible that the thiophene ring in the title compound could be functionalized via similar metal-catalyzed C-H activation or direct electrophilic halogenation methods, likely at one of the available positions on the thiophene ring.

Reactivity at the 1,2-Diazepine Ring System

The 1,2-diazepine ring contains nitrogen atoms that are key centers of reactivity, particularly for acylation and alkylation reactions.

Reactions Involving Nitrogen Atoms (e.g., Alkylation, Acylation)

Acylation: The acylation of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine and its analogues has been studied. rsc.org Treatment with acetic anhydride (B1165640) leads to a different outcome compared to other 2,3-benzodiazepines. While 2,3-benzodiazepines with a hydrogen or methyl group at the 4-position are acylated at the N-3 position, 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine is acylated at the N-2 position. rsc.org This reaction proceeds through the formation of an iminium acetate intermediate, which can then react with nucleophiles like alcohols and thiols to yield 7-substituted 1-acyl-1,2-diazepines in high yield. rsc.org The steric hindrance from the 7-phenyl group is believed to reduce the nucleophilicity of the N-3 atom, favoring attack at N-2.

Alkylation: While specific studies on the alkylation of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine are limited, the alkylation of related thienopyrimidinone systems, which also contain N- and O-nucleophilic centers, has been investigated. researchgate.net In these systems, alkylation with reagents like allyl bromide can occur regioselectively. researchgate.net Similarly, the alkylation of 2,3,4,5-tetrahydro derpharmachemica.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives with various alkylating agents has been successfully carried out. nih.gov This suggests that the nitrogen atoms in the diazepine ring of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine are susceptible to alkylation, with the regioselectivity likely depending on the specific reagents and reaction conditions.

The following table summarizes the acylation reaction of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine:

ReagentSolventQuencherProductYield (%)Reference
Acetic AnhydridePyridineWater6-Acetyl-7-phenyl-6H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine37
Acetic AnhydrideBenzeneEthanol1-Acetyl-7-ethoxy-7-phenyl-6,7-dihydro-1H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine-

Transformations of Carbonyl and Imino Groups (if present in derivatives)

Derivatives of thienodiazepines can contain carbonyl and imino groups, which are susceptible to various transformations. For instance, the C=N double bond in 2,3-benzodiazepin-1-ones can be reduced via Pd-catalyzed hydrogenation. mdpi.com This suggests that if derivatives of 7-Phenyl-8H-thieno[3,2-d] derpharmachemica.compharmaguideline.comdiazepine containing imino functionalities were prepared, they could undergo similar reduction reactions.

Chemical Stability and Degradation Pathways

Influence of pH and Temperature on Structural Integrity

The structural integrity of thieno rsc.orgresearchgate.netdiazepine systems, including 7-Phenyl-8H-thieno[3,2-d] rsc.orgresearchgate.netdiazepine, is susceptible to variations in pH and temperature. While specific data on this particular derivative is limited, general principles derived from related benzodiazepine and thieno-diazepine structures provide valuable insights into its potential behavior.

The stability of the diazepine ring, a seven-membered heterocycle containing two nitrogen atoms, can be significantly influenced by the pH of the surrounding medium. Studies on various benzodiazepine derivatives have demonstrated that acidic conditions can lead to degradation. For instance, research on the degradation of several benzodiazepines in artificial gastric juice has shown that these compounds can undergo hydrolysis and other transformations. nih.gov The rate and extent of this degradation are often pH-dependent, with increased acidity generally leading to a faster breakdown. In some cases, this degradation is reversible upon an increase in pH. nih.gov For example, the degradation of diazepam has been shown to be more pronounced in acidic conditions during radiolysis and sonolysis. mdpi.com It is plausible that the thieno[3,2-d] rsc.orgresearchgate.netdiazepine core of the target molecule would also exhibit sensitivity to low pH, potentially leading to the opening of the diazepine ring or other rearrangements. The presence of the electron-donating thiophene ring and the phenyl substituent may modulate the precise pH at which such degradation occurs.

Temperature is another critical factor affecting the stability of these compounds. Thermal analysis of 1,5-benzodiazepines has revealed that their thermal stability is highly dependent on the nature of their substituents. sphinxsai.com Similarly, studies on the thermal decomposition of various benzodiazepines have shown a direct correlation between chemical structure and thermal stability. nih.gov For the thieno rsc.orgresearchgate.netdiazepine ring system, thermolysis has been shown to induce significant molecular rearrangements. In the case of 3H-thieno-1,2-diazepines, thermal treatment leads to the formation of thienylpyrazoles through a rsc.orgmdpi.com hydrogen shift mechanism. rsc.org This suggests that elevated temperatures can overcome the activation energy barrier for ring contraction, a common pathway for seven-membered rings. The phenyl group at the 7-position of 7-Phenyl-8H-thieno[3,2-d] rsc.orgresearchgate.netdiazepine would likely influence the thermal stability, although specific data is not available.

The interplay between pH and temperature can also be significant. For some benzodiazepines, the rate of acid-catalyzed degradation increases with rising temperature, following the principles of chemical kinetics. nih.gov Therefore, it is anticipated that the structural integrity of 7-Phenyl-8H-thieno[3,2-d] rsc.orgresearchgate.netdiazepine would be most compromised under conditions of low pH and elevated temperature.

The following interactive table summarizes the expected influence of pH and temperature on the structural integrity of thieno rsc.orgresearchgate.netdiazepine systems, based on data from related compounds.

ConditionExpected Effect on Structural IntegrityPotential Transformation ProductsEvidence from Related Compounds
Low pH (Acidic)Decreased stability, potential for ring opening or rearrangement.Hydrolyzed diazepine ring products.Benzodiazepines degrade in artificial gastric juice. nih.gov Diazepam degradation is higher in acidic conditions. mdpi.com
Neutral pHRelatively stable.-General stability of many pharmaceuticals at neutral pH.
High pH (Alkaline)Generally more stable than in acidic conditions, but potential for base-catalyzed reactions.-Reversibility of acid-degradation of some benzodiazepines in higher pH. nih.gov
Elevated TemperatureDecreased stability, potential for thermal rearrangement.Ring-contracted products (e.g., thienylpyrazoles).Thermolysis of 3H-thieno-1,2-diazepines yields thienylpyrazoles. rsc.org Thermal stability of benzodiazepines is substituent-dependent. sphinxsai.com
Low pH and Elevated TemperatureSynergistic decrease in stability, accelerating degradation.A mixture of hydrolysis and rearrangement products.Increased rate of acid-catalyzed degradation of benzodiazepines at higher temperatures. nih.gov

Photochemical Stability Considerations

The thieno rsc.orgresearchgate.netdiazepine core is known to be photochemically active. For instance, the photolysis of 3H-thieno-1,2-diazepines, an isomeric form of the compound , has been shown to result in a rearrangement to form 3-vinylthienopyrazoles. rsc.org This indicates that the diazepine ring is susceptible to light-induced ring contraction and rearrangement, a common photochemical pathway for seven-membered heterocyclic systems. The energy from the absorbed photons can lead to the cleavage of bonds within the diazepine ring, followed by intramolecular rearrangements to form more stable five-membered ring structures.

The presence of a phenyl group as a substituent can also significantly influence the photochemical behavior of a molecule. Phenyl groups can act as chromophores, absorbing light in the UV region, and can participate in various photochemical reactions. In the context of nitrogen-containing heterocycles, N-phenyl substituted compounds have been observed to undergo photocleavage of the C-N or S-N bond. For example, the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) involves S-N photocleavage to release a phenyl nitrene intermediate. nih.gov While the phenyl group in 7-Phenyl-8H-thieno[3,2-d] rsc.orgresearchgate.netdiazepine is attached to a carbon atom of the diazepine ring, its presence could still influence the excited state chemistry of the molecule, potentially opening up additional photochemical reaction pathways.

Furthermore, studies on the degradation of benzodiazepines by UV radiation have shown that many of these compounds are susceptible to photodegradation. The efficiency of this degradation can be pH-dependent. frontiersin.orgfrontiersin.org It is therefore reasonable to expect that 7-Phenyl-8H-thieno[3,2-d] rsc.orgresearchgate.netdiazepine would also exhibit some degree of photochemical instability, and that the environmental pH could play a role in the rate and outcome of its photodegradation.

The following interactive data table summarizes the potential photochemical transformations of thieno rsc.orgresearchgate.netdiazepine systems based on available literature for related structures.

ConditionPotential Photochemical TransformationPotential ProductsEvidence from Related Compounds
UV IrradiationRing contraction and rearrangement of the diazepine ring.Vinylthienopyrazole derivatives.Photolysis of 3H-thieno-1,2-diazepines yields 3-vinylthienopyrazoles. rsc.org
UV Irradiation (with Phenyl Substituent)Potential for altered excited state reactivity due to the phenyl chromophore. May influence the primary photochemical pathway.Could lead to different rearrangement products or fragmentation.N-phenyl substituted heterocycles can undergo photocleavage. nih.gov
UV Irradiation at varying pHThe rate and products of photodegradation may be influenced by the protonation state of the molecule.pH-dependent distribution of degradation products.Photodegradation of some benzodiazepines is pH-dependent. frontiersin.orgfrontiersin.org

Future Research Directions and Methodological Advancements in Thienodiazepine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of complex heterocyclic systems such as thienodiazepines is traditionally reliant on multi-step processes that can be resource-intensive and generate significant chemical waste. A major future direction is the development of novel synthetic routes that align with the principles of green chemistry, emphasizing sustainability, efficiency, and safety. unibo.itthepharmajournal.com

Key research efforts are expected to focus on several areas:

Catalyst Innovation: The use of heterogeneous catalysts, such as lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃), has shown promise in the green synthesis of related benzodiazepine (B76468) derivatives. rsc.org Future work will likely explore similar recyclable catalysts for thienodiazepine synthesis to minimize waste and improve reaction efficiency.

Alternative Energy Sources: Microwave irradiation and sonication are being explored as alternatives to conventional heating. thepharmajournal.com These methods can accelerate reaction times, increase yields, and reduce energy consumption. The application of these techniques to the synthesis of 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine (B8756704) could streamline its production.

Greener Solvents: A significant push in pharmaceutical manufacturing is the replacement of hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. unibo.it Research will focus on adapting existing synthetic protocols for thienodiazepines to function in these greener solvent systems.

Continuous Flow Chemistry: Moving from batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. unibo.it This approach offers enhanced safety, better process control, and scalability. Developing continuous flow methods for the key cyclization and functionalization steps in thienodiazepine synthesis is a critical future goal.

Green Chemistry PrincipleApplication in Thienodiazepine SynthesisPotential Benefit
Use of CatalysisEmploying recyclable solid catalysts like metal oxides. rsc.orgReduced waste, easier product purification.
Benign SolventsUtilizing aqueous media or bio-based solvents. unibo.itDecreased environmental impact and toxicity.
Energy EfficiencyApplying microwave or ultrasound energy. thepharmajournal.comFaster reactions, lower energy consumption.
Atom EconomyDesigning multi-component reactions (MCRs) where most atoms from reactants are incorporated into the final product.Minimized byproduct formation.
Continuous ProcessingImplementing flow reactors for synthesis and purification. unibo.itImproved safety, consistency, and scalability.

Exploration of Chemical Space through Diversification Strategies

To uncover new therapeutic applications and optimize the properties of lead compounds, it is essential to explore the chemical space around a core scaffold. For 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine, diversification strategies will be crucial for generating libraries of analogues with varied substitution patterns.

Future research will likely involve:

Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, are powerful tools for rapidly generating molecular diversity from simple starting materials. nih.gov Applying MCRs to build or modify the thienodiazepine core can produce large libraries of novel compounds for biological screening.

Combinatorial Chemistry: The synthesis of compound libraries where different functional groups are systematically varied at specific positions on the 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine scaffold. This allows for a thorough investigation of structure-activity relationships (SAR). researchgate.netnih.gov

Virtual Library Generation: Computational methods can be used to create vast virtual libraries of thienodiazepine derivatives. nih.gov These virtual compounds can be screened for drug-like properties and predicted activity before committing resources to their actual synthesis.

Bioisosteric Replacement: The thiophene (B33073) ring in the thienodiazepine structure is an effective bioisostere of a phenyl ring. nih.gov Further exploration could involve replacing the existing phenyl group at the 7-position with other aromatic or heteroaromatic rings to modulate the compound's biological activity and physicochemical properties.

Diversification StrategyDescriptionApplication to 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine
Combinatorial SynthesisSystematic synthesis of a library of related compounds by varying substituents.Creating analogues with different groups on the phenyl or thieno rings to probe SAR. researchgate.net
Multi-Component ReactionsA one-pot reaction where three or more reactants combine to form a single product. nih.govRapidly assembling complex thienodiazepine-like structures.
Fragment-Based ElaborationGrowing or linking small molecular fragments from a starting core.Modifying the diazepine ring or adding functional groups to the thiophene moiety.
Virtual ScreeningComputational generation and filtering of a large chemical library. nih.govPrioritizing synthetic targets with the highest probability of desired activity.

Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A deep understanding of a molecule's three-dimensional structure, electronic properties, and dynamic behavior is fundamental to rational drug design. Future research on 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine and its derivatives will increasingly rely on a synergy between advanced analytical techniques and computational modeling.

Advanced Spectroscopic Methods: While standard techniques like NMR and mass spectrometry remain essential, more advanced methods provide deeper insights. scienceopen.comresearchgate.net Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are critical for unambiguous structure elucidation of complex derivatives. researchgate.net When single crystals can be obtained, X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions. researchgate.net

Computational Chemistry: In silico methods are indispensable for characterizing molecules and predicting their behavior.

Density Functional Theory (DFT): DFT calculations are used to predict electronic properties, molecular geometries, and spectroscopic signatures (e.g., IR, NMR). nih.govmdpi.com This can help in assigning experimental spectra and understanding the reactivity of the thienodiazepine system. researchgate.net

Molecular Docking and Dynamics: These simulations are used to predict how thienodiazepine derivatives might bind to biological targets like proteins or enzymes. nih.govrsc.orgnih.gov Molecular dynamics (MD) simulations can further reveal the stability of these interactions and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build robust statistical models that correlate a compound's structural features with its biological activity, guiding the design of more potent analogues. rsc.org

TechniqueInformation ProvidedRelevance to Thienodiazepine Research
2D NMR SpectroscopyDetailed connectivity and spatial relationships between atoms. researchgate.netUnambiguous structure confirmation of novel, complex derivatives.
X-Ray CrystallographyPrecise 3D atomic coordinates, bond lengths, and angles in the solid state. researchgate.netDefinitive structural proof and understanding of crystal packing.
Density Functional Theory (DFT)Electronic structure, optimized geometry, HOMO-LUMO gaps, simulated spectra. researchgate.netnih.govUnderstanding reactivity, stability, and correlating with experimental spectroscopic data.
Molecular DockingPreferred binding orientation and affinity of a ligand to a biological target. rsc.orgIdentifying potential protein targets and predicting binding modes.
Molecular Dynamics (MD)Simulating the movement of atoms and molecules over time. nih.govAssessing the stability of ligand-protein complexes and exploring conformational flexibility.

By integrating these advanced synthetic, diversification, and characterization methodologies, future research on 7-Phenyl-8H-thieno[3,2-d] unibo.itthepharmajournal.comdiazepine will accelerate the discovery of new derivatives with potentially valuable applications.

Q & A

Q. How to integrate ontological frameworks into hypothesis generation for this compound?

  • Methodological Answer : Adopt a critical realist ontology to distinguish observable properties (e.g., solubility) from latent mechanisms (e.g., ring-strain effects). Epistemologically, combine deductive reasoning (theory-driven hypotheses) with abductive inference to explain anomalous results .

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